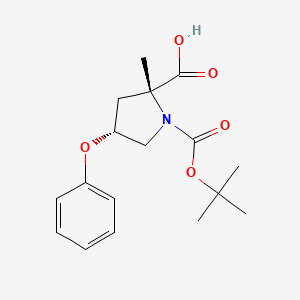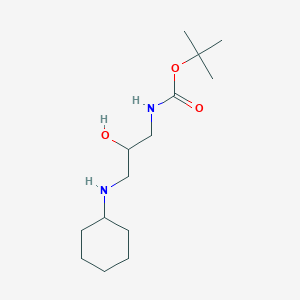![molecular formula C15H23BrN2O3 B1512415 tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate CAS No. 882169-80-4](/img/structure/B1512415.png)
tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate is a synthetic organic compound that falls within the category of carbamate derivatives. Carbamates are compounds derived from carbamic acid, which are widely used in various chemical and biological applications. The structure of this compound includes a tert-butyl group, a bromopyridine moiety, and a carbamate linkage, which collectively influence its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate typically involves multiple steps, starting from readily available starting materials. A general synthetic route might include the following key steps:
Bromination of Pyridine: : Pyridine undergoes bromination at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.
Formation of the Carbamate Group: : tert-Butyl carbamate is then reacted with a hydroxyl or alkoxide derivative of the bromopyridine intermediate under basic conditions to form the final product. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. Reactions are optimized for temperature, pressure, and reaction time to maximize efficiency.
化学反应分析
Types of Reactions: tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: : The bromopyridine ring can be selectively oxidized under mild conditions to introduce oxygen-containing functional groups.
Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the cleavage of the carbamate group.
Substitution: : The bromine atom on the pyridine ring can be substituted with nucleophiles (e.g., amines, thiols) in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: : Reagents such as m-chloroperbenzoic acid (m-CPBA) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: : LiAlH4 or borane-tetrahydrofuran (BH3-THF) complexes are typical reducing agents.
Substitution: : Nucleophilic substitution reactions often require palladium catalysts like Pd(PPh3)4 or Pd/C, along with ligands and solvents like THF or toluene.
Major Products Formed:
Oxidation might yield pyridine N-oxide derivatives.
Reduction can lead to primary or secondary amines, depending on the extent of reduction.
Substitution reactions yield functionalized pyridine derivatives with various substituents.
科学研究应用
tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex organic molecules and polymers.
Biology: : Investigated for its potential as a molecular probe for studying enzyme activity or receptor binding.
Medicine: : Explored for its pharmacological properties and potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: : Utilized in the development of novel materials with specific properties (e.g., flame retardants, plasticizers).
作用机制
The mechanism of action of tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or binding to receptors, thus modulating biochemical pathways. Its unique structure allows it to interact with molecular targets such as proteins or nucleic acids, leading to desired biological effects.
相似化合物的比较
tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate stands out compared to similar compounds due to its specific substituents:
tert-Butyl {1-[(5-chloropyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate: : Similar in structure but less potent in certain biological activities due to the difference in halogen atoms.
tert-Butyl {1-[(5-fluoropyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate: : The fluorine atom imparts different electronic properties, influencing reactivity and biological interactions.
tert-Butyl {1-[(3-methylbutan-2-yl)oxy]-3-methylbutan-2-yl}carbamate: : Lacks the pyridine ring, thus differing significantly in both chemical behavior and applications.
These comparisons highlight the uniqueness of this compound, making it a valuable compound for various scientific investigations.
属性
CAS 编号 |
882169-80-4 |
|---|---|
分子式 |
C15H23BrN2O3 |
分子量 |
359.26 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-(5-bromopyridin-3-yl)oxy-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H23BrN2O3/c1-10(2)13(18-14(19)21-15(3,4)5)9-20-12-6-11(16)7-17-8-12/h6-8,10,13H,9H2,1-5H3,(H,18,19)/t13-/m1/s1 |
InChI 键 |
CHYCCMUQSINITD-CYBMUJFWSA-N |
SMILES |
CC(C)C(COC1=CC(=CN=C1)Br)NC(=O)OC(C)(C)C |
手性 SMILES |
CC(C)[C@@H](COC1=CC(=CN=C1)Br)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(COC1=CC(=CN=C1)Br)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


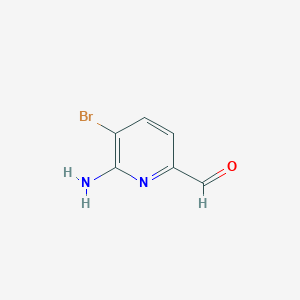
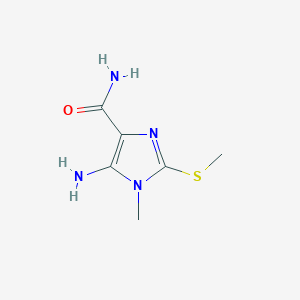
![(4-Ethylnaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B1512340.png)
![2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid;piperidin-1-ium](/img/structure/B1512343.png)
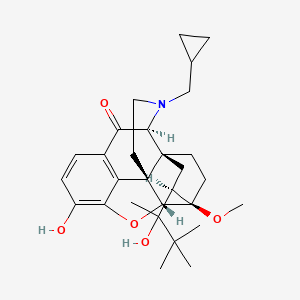
![(4-Methoxynaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B1512359.png)
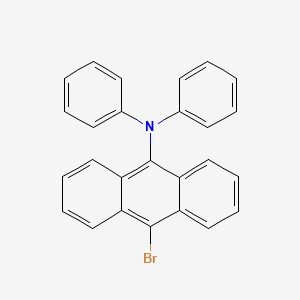
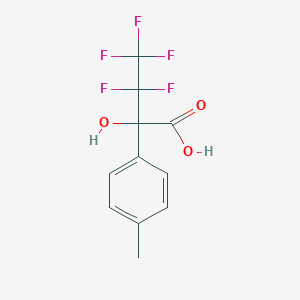

![2-Chloro-9H-pyrimido[4,5-B]indole](/img/structure/B1512369.png)
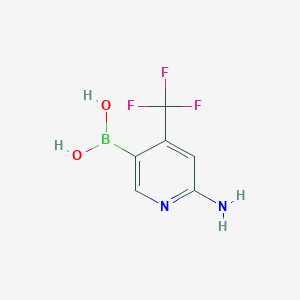
![Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1512373.png)
